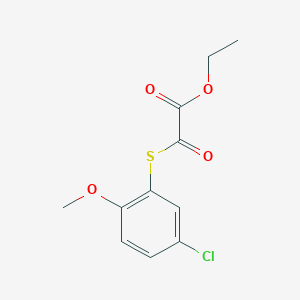
Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further substituted with a chlorine atom and a methoxy group The ester functionality is derived from oxo-acetate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate typically involves the esterification of 2-(3-chloro-6-methoxyphenyl)sulfanyl-2-oxo-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Applications De Recherche Scientifique
Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The ester functionality can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Ethyl 2-((5-chloro-2-methoxyphenyl)thio)-2-oxoacetate can be compared with other similar compounds such as:
Ethyl 2-(3-chlorophenyl)sulfanyl-2-oxo-acetate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate: Lacks the chlorine atom, which may influence its chemical properties and interactions.
Ethyl 2-(3-chloro-6-methoxyphenyl)sulfanyl-2-hydroxy-acetate:
The presence of both chlorine and methoxy substituents in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Propriétés
IUPAC Name |
ethyl 2-(5-chloro-2-methoxyphenyl)sulfanyl-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4S/c1-3-16-10(13)11(14)17-9-6-7(12)4-5-8(9)15-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFLDWZHQSUIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
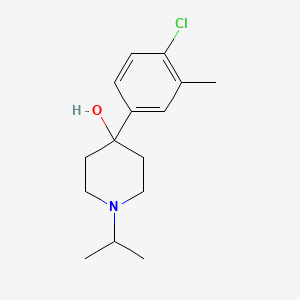
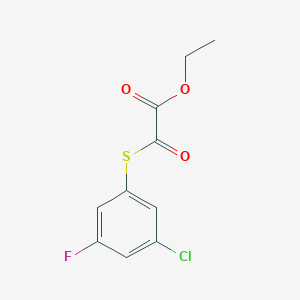
![3-[3-(n-Pentylthio)phenyl]-1-propene](/img/structure/B8000310.png)
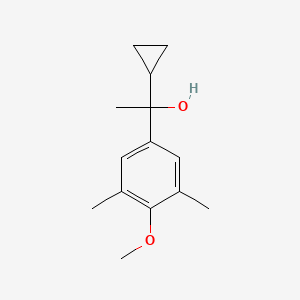
![2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B8000325.png)
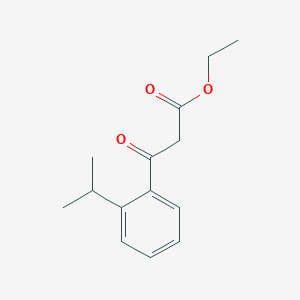
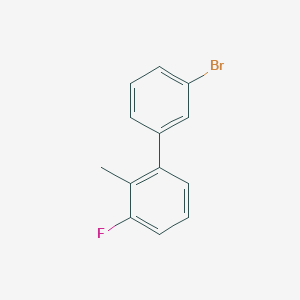

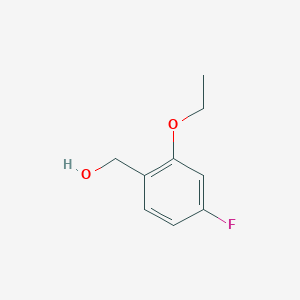


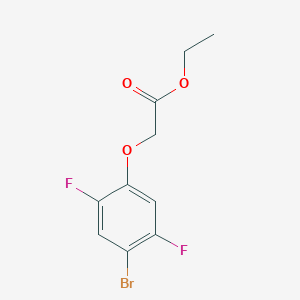
![O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B8000388.png)
![2-[(sec-Butyloxy)methyl]-4-fluorobenzaldehyde](/img/structure/B8000395.png)
